molecular formula C21H22F2N4O2 B2631311 4-(2-fluorophenyl)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide CAS No. 887465-88-5

4-(2-fluorophenyl)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide

Cat. No. B2631311
M. Wt: 400.43
InChI Key: QMOZKMUZJNPQCQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a fluorophenyl compound with a piperazine derivative . For example, 1-(4-Fluorophenyl)piperazine is a major metabolite of Niaparazine, a sedative, hypnotic drug. Metabolites of Niaprazine occurred by N-dealkylation, N-dearylation, aromatic hydroxylation, and N-oxidation .


Molecular Structure Analysis

The molecular structure of similar compounds often contains nearly planar benzofuran and fluorophenyl ring systems, as well as a piperazine ring adopting an almost perfect chair conformation .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve processes such as N-dealkylation, N-dearylation, aromatic hydroxylation, and N-oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often include a molecular weight around 180.22 g/mol, a topological polar surface area of 15 Å^2, and a rotatable bond count of 1 .

Scientific Research Applications

Medicinal Chemistry Applications

Compounds with piperazine and carboxamide functionalities, similar to the queried chemical structure, have been extensively studied for their medicinal properties. For instance, piperazine derivatives have been synthesized as potential PET (Positron Emission Tomography) tracers for imaging serotonin 5-HT1A receptors in neuropsychiatric disorders. These compounds demonstrate reversible, selective, and high affinity for 5-HT1A receptors, indicating their potential for in vivo quantification of these receptors (Gonzalo García et al., 2014). Additionally, carboxamide derivatives have been identified as selective Met kinase inhibitors, highlighting their significance in cancer research by demonstrating in vivo efficacy in tumor models and progressing to clinical trials (G. M. Schroeder et al., 2009).

Neurological Research

Research on compounds featuring piperazine and fluorophenyl groups has shown promise in neurological applications. For example, certain piperazine-1-yl-1H-indazole derivatives have played a crucial role in medicinal chemistry, particularly in synthesizing novel compounds for potential neurological benefits. These include conducting docking studies for synthesized compounds, which help in understanding their interaction with biological targets (V. Balaraju et al., 2019).

Imaging and Diagnostic Applications

The structural features of the queried compound are akin to those used in developing imaging agents for PET scans. Compounds with fluorophenyl and piperazine groups have been synthesized for imaging dopamine D4 receptors, contributing valuable tools for studying neuropsychiatric conditions (O. Eskola et al., 2002). Another area of application includes the development of radioligands for 5-HT1A receptor imaging in humans, showcasing the compound's potential in enhancing our understanding of the serotonergic system in various psychiatric and neurological disorders (J. Choi et al., 2015).

Safety And Hazards

The safety and hazards of similar compounds often depend on the specific compound and its intended use. For example, 1-(4-Fluorophenyl)piperazine is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 with target organs being the respiratory system .

Future Directions

The future directions for research on similar compounds often involve the development of more potent antimicrobials and the design of newer drugs to mitigate and/or overcome the antimicrobial resistance (AMR) issue .

properties

IUPAC Name

4-(2-fluorophenyl)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N4O2/c22-15-4-3-5-17(12-15)27-14-16(13-20(27)28)24-21(29)26-10-8-25(9-11-26)19-7-2-1-6-18(19)23/h1-7,12,16H,8-11,13-14H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOZKMUZJNPQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)NC3CC(=O)N(C3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-fluorophenyl)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide

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